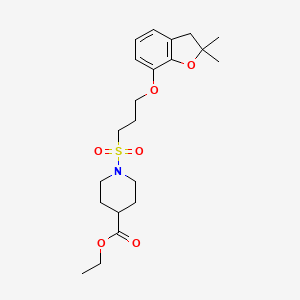

Ethyl 1-((3-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)propyl)sulfonyl)piperidine-4-carboxylate

Description

Ethyl 1-((3-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)propyl)sulfonyl)piperidine-4-carboxylate is a synthetic organic compound featuring a piperidine core functionalized with a sulfonyl group linked to a 2,2-dimethyl-2,3-dihydrobenzofuran moiety and an ethyl ester at the 4-position. The sulfonyl group enhances stability and modulates electronic properties, while the dihydrobenzofuran unit may confer lipophilicity and influence binding interactions .

Properties

IUPAC Name |

ethyl 1-[3-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]propylsulfonyl]piperidine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H31NO6S/c1-4-26-20(23)16-9-11-22(12-10-16)29(24,25)14-6-13-27-18-8-5-7-17-15-21(2,3)28-19(17)18/h5,7-8,16H,4,6,9-15H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDIPQZOFCPEGNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)S(=O)(=O)CCCOC2=CC=CC3=C2OC(C3)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H31NO6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

The mechanism by which Ethyl 1-((3-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)propyl)sulfonyl)piperidine-4-carboxylate exerts its effects is primarily through its interaction with molecular targets like enzymes or receptors. The benzofuran moiety can intercalate with nucleic acids, while the sulfonyl and ester groups may interact with protein active sites, modifying their activity and influencing biological pathways.

Similar Compounds

Ethyl 1-((3-((2,3-dihydrobenzofuran-7-yl)oxy)propyl)sulfonyl)piperidine-4-carboxylate: : Lacks the 2,2-dimethyl substitution on the benzofuran ring.

Mthis compound: : Has a methyl ester instead of an ethyl ester.

Ethyl 1-((3-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)butyl)sulfonyl)piperidine-4-carboxylate: : Contains a butyl instead of a propyl chain.

Uniqueness: : this compound stands out due to its specific structural arrangement, which influences its reactivity, biological activity, and physicochemical properties. The presence of the 2,2-dimethyl group on the benzofuran ring and the propyl sulfonyl-piperidine arrangement provides unique steric and electronic characteristics that distinguish it from its analogs.

Biological Activity

Ethyl 1-((3-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)propyl)sulfonyl)piperidine-4-carboxylate is a complex chemical compound that has garnered interest due to its potential biological activities. This article reviews the available literature on its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a piperidine ring and a sulfonyl group linked to a benzofuran moiety. Its structural formula can be summarized as follows:

| Property | Details |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₁₅H₁₉N₃O₄S |

| Molecular Weight | 335.39 g/mol |

| CAS Number | Not yet assigned |

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The presence of the benzofuran ring allows for π-π stacking interactions with aromatic amino acids in proteins, which may modulate enzyme activity or receptor signaling pathways. The sulfonyl group enhances solubility and may influence binding affinity to target sites.

Antinociceptive Effects

Recent studies have indicated that derivatives of benzofuran exhibit significant antinociceptive properties. For instance, compounds similar to this compound have been shown to reverse neuropathic pain in animal models without affecting motor function. This suggests a selective action on pain pathways, potentially via cannabinoid receptor modulation .

Antipsychotic Potential

Research has explored the structure-activity relationship of related compounds for antipsychotic effects. Certain derivatives have demonstrated efficacy in preclinical models for psychosis, indicating that modifications in the benzofuran structure can enhance therapeutic profiles against psychiatric disorders .

Case Studies and Research Findings

- Neuropathic Pain Model :

- Antipsychotic Activity :

Comparison with Similar Compounds

Key Structural Differences :

- Substituents: Lacks the sulfonyl-dihydrobenzofuran chain but includes a methoxyimino group and a 3-ethoxy-3-oxopropyl side chain.

- Synthesis: Prepared via O-methylhydroxylamine hydrochloride reaction with a ketone precursor, yielding an 84% diastereomeric mixture.

- Spectroscopy: ¹H NMR shows distinct signals for the methoxyimino group (δ 3.85 ppm) and ester protons (δ 4.16–4.08 ppm), differing from the target compound’s expected dihydrobenzofuran aromatic protons and sulfonyl-linked propyl group .

Table 1: Comparative NMR Data

Ethyl 2-oxodecahydro-1,6-naphthyridine-6-carboxylate

Key Structural Differences :

- Core Structure: Features a bicyclic decahydro-1,6-naphthyridine system instead of a monocyclic piperidine.

- Functional Groups : Contains a ketone (2-oxo group) absent in the target compound.

- Synthesis : Hydrogenation of a precursor with Raney nickel yielded two isomers (26% and 60% yields), highlighting challenges in stereochemical control compared to the target compound’s likely single-step sulfonylation .

Sulfonic Acid Derivatives (e.g., C6-8-alkane Perfluoro Compounds)

Key Functional Group Comparison :

- Sulfonyl Groups : The target compound’s sulfonyl-propyl linker contrasts with perfluorinated sulfonyl groups in compounds like C6-8-alkane perfluoro sulfonic acids. The latter exhibit higher thermal stability and hydrophobicity due to fluorine substitution but lack the piperidine-dihydrobenzofuran pharmacophore .

Research Findings and Implications

- Reactivity : Piperidine esters with sulfonyl groups (e.g., compounds) show moderate stability under basic conditions, whereas perfluorinated sulfonates () resist hydrolysis. The target compound’s stability may depend on the electron-withdrawing nature of its sulfonyl group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.